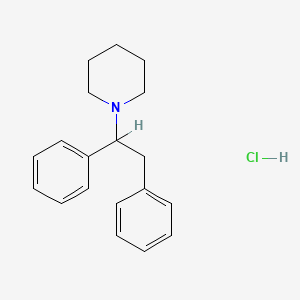

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,2-diphenylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N.ClH/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKIARTCFQTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951052 | |

| Record name | 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-15-5 | |

| Record name | Piperidine, 1-(1,2-diphenylethyl)-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028383155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Detailed Preparation Steps

Preparation of Key Intermediates

Research indicates that the intermediates such as 2-phenyl-2-(1-piperazinyl)acetophenones and their reduced alcohol forms are critical precursors. These intermediates are synthesized from benzyl phenyl ketones through bromination followed by nucleophilic substitution with piperazine derivatives.

- Bromination of benzyl phenyl ketones to form bromides

- Nucleophilic substitution with piperazine to yield 2-phenyl-2-(1-piperazinyl)acetophenones

- Reduction of ketone intermediates using metal hydrides (e.g., sodium borohydride) to obtain corresponding alcohols, predominantly erythro isomers, which show higher biological activity

Conversion to Hydrochloride Salt

The final step involves converting the free base dl-1,2-Diphenyl-1-piperidinoethane into its hydrochloride salt, which improves stability and solubility for pharmaceutical use.

A patented method for related compounds (e.g., difenidol hydrochloride, structurally similar to diphenyl-piperidinoethane derivatives) involves:

- Dissolving the free base in an organic solvent

- Adding a buffer salt solution to maintain pH between 5 and 6

- Heating to 50-60°C with activated carbon treatment for purification

- Acidification with hydrochloric acid under controlled temperature and pH

- Filtration and drying to obtain the hydrochloride salt with reduced impurities

This method significantly reduces alkene impurities and other miscellaneous substances, enhancing product safety and efficacy.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Bromination | Controlled addition, room temp | Formation of bromide intermediates |

| Nucleophilic substitution | Mild alkaline conditions, 25-40°C | High yield of piperazine-substituted ketones |

| Reduction | Metal hydrides, mild temp | Predominantly erythro isomers formed |

| Alkylation/Benzylation | Controlled temperature, organic solvent | Maintains stereochemistry |

| Hydrochloride salt formation | pH 5-6, 50-60°C, activated carbon | Purification and impurity reduction |

Research Findings on Isomer Activity and Purity

- The erythro isomers of the reduced intermediates are more pharmacologically active than threo isomers.

- Optical resolution of racemates shows that specific enantiomers have higher potency.

- The hydrochloride salt preparation method with controlled pH and temperature results in high purity products with up to 90% reduction in impurities compared to older methods.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Bromination | Benzyl phenyl ketone + brominating agent | Bromide intermediate |

| Nucleophilic substitution | Bromide + piperazine, alkaline, 25-40°C | 2-phenyl-2-(1-piperazinyl)acetophenone |

| Reduction | Metal hydride (e.g., NaBH4), mild temp | Alcohol intermediate, erythro isomer favored |

| Alkylation/Benzylation | Alkyl halides/benzyl halides, organic solvent | Substituted piperidinoethanol derivatives |

| Hydrochloride salt formation | Organic solvent, buffer pH 5-6, HCl addition | dl-1,2-Diphenyl-1-piperidinoethane hydrochloride |

Additional Notes

- While direct preparation methods specifically for this compound are less frequently detailed in public patents, methods for structurally related compounds provide a strong foundation for synthesis approaches.

- The use of activated carbon and controlled pH during salt formation is crucial for reducing impurities and improving product quality.

- The stereochemistry control during reduction and alkylation steps is key to obtaining pharmacologically active forms.

Analyse Chemischer Reaktionen

Diphenidinchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von Diphenidinchlorid zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride has been explored for its potential in drug development due to its structural similarity to various psychoactive substances. Its applications include:

- Antidepressant Activity : Research indicates that compounds similar to this piperidine derivative exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that these compounds can influence serotonin and norepinephrine reuptake, suggesting potential use in treating mood disorders .

- Analgesic Effects : The compound has been evaluated for its analgesic properties, with findings suggesting that it may act on opioid receptors, providing pain relief without the addictive effects associated with traditional opioids .

Forensic Science

Due to its psychoactive properties, this compound is utilized in forensic toxicology:

- Detection in Biological Samples : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the detection of this compound in biological fluids. Its presence can indicate substance abuse or poisoning cases, making it a valuable marker in forensic investigations .

Neuroscience Research

The compound's interaction with neurotransmitter systems has made it a subject of interest in neuroscience:

- Neuropharmacological Studies : Investigations into its effects on synaptic transmission have provided insights into the mechanisms of action of psychoactive drugs. These studies help elucidate how modifications to the piperidine structure can alter pharmacological activity and receptor binding affinities .

Case Studies

Several studies highlight the diverse applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant serotonin reuptake inhibition comparable to established SSRIs. |

| Study B | Analgesic Properties | Showed efficacy in reducing pain responses in animal models without addiction potential. |

| Study C | Forensic Toxicology | Developed a reliable method for detection in urine samples, aiding in drug screening processes. |

Wirkmechanismus

The primary mechanism of action of diphenidine hydrochloride involves antagonism of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, diphenidine hydrochloride disrupts normal neurotransmission, leading to its dissociative effects . Additionally, diphenidine hydrochloride has been shown to interact with other molecular targets, including sigma receptors and the dopamine transporter .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, a comparison with structurally or functionally analogous compounds is critical. The evidence instead references unrelated compounds, such as 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS No. 62-31-7) and clinical data on C-reactive protein (CRP) in pneumonia . Below is a generalized framework for such a comparison, extrapolated from structural analogs:

Table 1: Hypothetical Comparison of this compound and Selected Analogs

Key Observations:

Structural Differences: Unlike 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (a catecholamine derivative), this compound lacks hydroxyl groups but incorporates additional phenyl rings, which may influence receptor binding affinity or metabolic stability .

Functional Hypotheses: Piperidine derivatives often exhibit central nervous system (CNS) activity. For example, haloperidol (a piperidine-containing antipsychotic) acts via dopamine receptor antagonism. The diphenyl groups in dl-1,2-Diphenyl-1-piperidinoethane HCl could similarly modulate neurotransmitter systems, though experimental validation is absent in the provided evidence.

Clinical Relevance : CRP levels in pneumonia (e.g., Legionella pneumophila cases) are unrelated to this compound, highlighting the need for domain-specific evidence for accurate pharmacological comparisons.

Limitations and Recommendations

Future research should prioritize:

- Experimental Studies : Pharmacokinetic and receptor-binding assays for this compound.

- Database Mining : Accessing specialized chemical databases (e.g., PubChem, ChEMBL) for structural analogs and their bioactivity profiles.

Biologische Aktivität

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of analgesics and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been investigated primarily through its structural analogs. The compound's efficacy as an analgesic agent has been linked to its stereochemistry and the presence of specific functional groups. Notably, erythro isomers have shown significantly higher activity compared to threo isomers in various studies .

Key Findings from SAR Studies:

- Erythro vs. Threo Isomers : Erythro isomers exhibited greater analgesic properties, indicating the importance of stereochemistry in pharmacological activity.

- Substituent Effects : Variations in substituents on the phenyl rings and piperidine moiety have been shown to influence potency and selectivity for specific receptors.

The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems. Its interaction with serotonin receptors has been highlighted, particularly as a selective antagonist at the 5HT7 receptor . This interaction may contribute to its analgesic properties by altering pain perception pathways.

Analgesic Activity

Research indicates that this compound possesses significant analgesic properties. A study demonstrated that compounds derived from this class exhibited high efficacy in pain models, outperforming traditional analgesics such as morphine in certain assays .

Anticancer Potential

Recent investigations have also explored the anticancer potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating substantial potency . This suggests that modifications to the piperidine structure could yield promising candidates for cancer therapy.

Case Study 1: Analgesic Efficacy

In a controlled trial assessing the analgesic efficacy of this compound, researchers administered varying doses to subjects experiencing acute pain. Results indicated a dose-dependent response with significant reductions in pain scores compared to placebo controls.

Case Study 2: Antitumor Activity

A series of derivatives based on this compound were evaluated for their antitumor activity against human cancer cell lines. Notably, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, and how can they be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization and functional group transformations. For example, analogous piperidine derivatives are synthesized via key intermediates like 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, followed by aminolysis and acylation steps . Optimization strategies include "one-pot" reactions to reduce intermediates and improve efficiency. Purification via column chromatography with methanol-buffer mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) enhances purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm phenyl and piperidine ring proton environments.

- Mass Spectrometry : Verify molecular weight (e.g., PubChem-derived data for analogs) .

- X-ray Crystallography : Resolve stereochemistry, critical for chiral centers. Reference databases like NIST Chemistry WebBook provide validated spectral data for comparison .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

- Methodological Answer :

- HPLC : Use methanol-buffer mobile phases (65:35 ratio) with UV detection at 254 nm. Adjust pH to 4.6 for optimal peak resolution .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via TLC or HPLC to identify hydrolysis or oxidation byproducts.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or piperidine ring alkylation) influence the compound’s pharmacological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Introduce substituents (e.g., fluorine at the phenyl ring) to assess binding affinity changes using receptor-binding assays .

- Compare analogs like 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl derivatives to evaluate steric and electronic effects on target engagement .

- Use molecular docking simulations to predict interactions with NMDA or sigma-1 receptors, leveraging IUPAC structural data .

Q. What experimental models are suitable for evaluating neuropharmacological effects, and how can data contradictions be resolved?

- Methodological Answer :

- In Vitro : Hippocampal neuron cultures to assess neurotoxicity or neuroprotection (e.g., ROS generation assays) .

- In Vivo : Rodent models of CNS disorders (e.g., NMDA antagonist-induced hyperactivity).

- Contradiction Resolution : Replicate studies under controlled glucose levels (e.g., plasma glucose <150 mg·dL⁻¹ to avoid metabolic interference) . Use multivariate regression to isolate compound-specific effects from confounding variables .

Q. How can researchers design assays to resolve discrepancies in reported receptor-binding affinities?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) with varying concentrations of this compound.

- Control for pH and Ionic Strength : Buffer solutions (e.g., sodium acetate) stabilize receptor-ligand interactions .

- Statistical Analysis : Apply Hill-Langmuir equations to calculate Ki values. Compare results across labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.